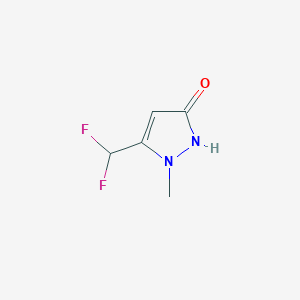

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol

Descripción

BenchChem offers high-quality 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJFHJQWPWLQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

This guide details the synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol , focusing on the critical challenge of regiocontrol.

Executive Summary

The target molecule, 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (Target B ), is a specific regioisomer often difficult to isolate from the standard synthesis of its isomer, 1-methyl-3-(difluoromethyl)-1H-pyrazol-5-ol (Isomer A ).

Standard cyclization protocols using methylhydrazine and

-

The Regiocontrolled Route (Recommended): Utilizes an alkynoate precursor to reverse regioselectivity, favoring the 5-substituted target.

-

The Commodity Route: Utilizes the standard

-keto ester with a modified isolation protocol to extract the minor 5-difluoromethyl isomer.

Retrosynthetic Analysis & Pathway Selection

The synthesis hinges on the construction of the pyrazole core from a C3 fragment and a N2 fragment (methylhydrazine). The choice of the C3 electrophile dictates the regiochemical outcome.

Figure 1: Retrosynthetic disconnection showing the divergence in precursor choice relative to regioselectivity.

Primary Precursor Profile

Precursor A: Ethyl 4,4-difluorobut-2-ynoate

-

Role: Directs the synthesis toward the 1-methyl-5-substituted isomer.[1][2]

-

Mechanism: The terminal nitrogen (

) of methylhydrazine undergoes a Michael addition at the -

Availability: Commercially available or synthesized via difluoroacetylation of Wittig reagents.

Precursor B: Ethyl 4,4-difluoro-3-oxobutanoate

-

Role: Common, low-cost starting material.

-

Challenge: The

of methylhydrazine preferentially attacks the ketone ( -

Utility: Useful only if the alkynoate is unavailable and efficient chromatographic separation is feasible.

Detailed Experimental Protocols

Protocol A: Regiocontrolled Synthesis (Alkynoate Route)

Targeting: 1-Methyl-5-(difluoromethyl)-1H-pyrazol-3-ol

Reagents:

-

Ethyl 4,4-difluorobut-2-ynoate (1.0 equiv)

-

Methylhydrazine (1.1 equiv) [Warning: Toxic/Carcinogen ][2][3]

-

Ethanol (anhydrous)

-

Acetic acid (catalytic, optional)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Ethyl 4,4-difluorobut-2-ynoate (10 mmol) dissolved in anhydrous Ethanol (50 mL). Cool to 0°C under

atmosphere. -

Addition: Slowly add Methylhydrazine (11 mmol) dropwise over 30 minutes. Maintain temperature <5°C to control the exotherm.

-

Mechanistic Note: Low temperature favors the kinetic Michael addition at the

-carbon over direct attack at the ester.

-

-

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to reflux (78°C) for 4 hours to drive the cyclization (elimination of EtOH).

-

Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the acyclic hydrazide/enamine intermediate.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue typically solidifies. Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Protocol B: Separation Route (Beta-Keto Ester Route)

Targeting: Isolation of Minor Isomer from Standard Reaction

Reagents:

-

Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv)

-

Methylhydrazine (1.05 equiv)

-

Water/Ethanol (1:1 mixture)

Step-by-Step Methodology:

-

Reaction: Dissolve Ethyl 4,4-difluoro-3-oxobutanoate in EtOH/Water. Cool to 0°C.[6]

-

Addition: Add Methylhydrazine dropwise.

-

Reflux: Heat to 80°C for 3 hours.

-

Analysis: LC-MS will likely show two peaks:

-

Major Peak (~90%): 1-Methyl-3-(difluoromethyl)pyrazol-5-ol.

-

Minor Peak (~10%): 1-Methyl-5-(difluoromethyl)pyrazol-3-ol (Target).

-

-

Isolation (Critical):

-

Cool the reaction mixture to 0°C. The Major Isomer (3-

) is often less soluble and may precipitate. Filter this off. -

Concentrate the filtrate containing the enriched Target Isomer (5-

). -

Purify the filtrate residue via preparative HPLC or careful silica chromatography (Gradient: Hexane

50% EtOAc). The 3-ol isomer (Target) is typically more polar than the 5-ol isomer due to better hydrogen bonding accessibility.

-

Reaction Mechanism & Regioselectivity

The diagram below illustrates why the precursor choice dictates the final structure.

Figure 2: Mechanistic divergence. Route A directs the substituent to position 5 via Michael addition. Route B directs it to position 3 via ketone condensation.

Data Summary: Precursor Comparison

| Feature | Ethyl 4,4-difluorobut-2-ynoate | Ethyl 4,4-difluoro-3-oxobutanoate |

| Reaction Type | Michael Addition / Cyclization | Condensation / Cyclization |

| Major Isomer | 1-Methyl-5-(difluoromethyl) (Target) | 1-Methyl-3-(difluoromethyl) |

| Typical Regio Ratio | > 95 : 5 | < 10 : 90 |

| Cost | High (Specialty Building Block) | Low (Commodity Chemical) |

| Purification | Crystallization | Preparative Chromatography |

Process Safety (Methylhydrazine)

Methylhydrazine (MMH) is a volatile, highly toxic, and carcinogenic liquid.

-

Engineering Controls: All transfers must occur in a fume hood or glovebox. Use closed-system transfer devices where possible.

-

PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), chemical splash goggles, and face shield.

-

Quenching: Quench excess hydrazine with dilute bleach (sodium hypochlorite) or acetone (forming hydrazone) before disposal.

References

-

Regioselective Synthesis of Trifluoromethylpyrazoles

-

Mechanistic Insight on Pyrazole Regiochemistry

-

Alkynoate Cyclization Methodology

-

Patent on 5-MTP Synthesis (Isomer Comparison)

Sources

- 1. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 5. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Data & Structural Analysis of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

The following technical guide details the spectroscopic characterization, synthesis logic, and structural analysis of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol .

Executive Summary

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (CAS: 121303-75-1) is a critical fluorinated heterocyclic building block used primarily in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad metabolites) and pharmaceutical intermediates.[1] Its structural uniqueness lies in the difluoromethyl (

This guide provides a definitive reference for researchers, focusing on the distinction between regioisomers, the resolution of tautomeric forms in NMR, and validated spectroscopic signatures.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| IUPAC Name | 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol |

| Common Synonyms | 1-Methyl-3-hydroxy-5-(difluoromethyl)pyrazole; 5-(Difluoromethyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one |

| CAS Number | 121303-75-1 |

| Molecular Formula | |

| Molecular Weight | 148.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 125–128 °C (Tautomer dependent) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; moderate in DCM.[1][2][3][4] |

Synthesis & Regiochemistry

The synthesis of this compound involves the cyclocondensation of ethyl 4,4-difluoroacetoacetate with methylhydrazine . A critical challenge in this pathway is regioselectivity .

Reaction Logic

The reaction produces two isomers based on which nitrogen of methylhydrazine attacks the

-

Target Isomer (5-CHF2): Formed when the internal secondary amine (

) attacks the ketone (C-CF2H). This places the methyl group on the nitrogen adjacent to the difluoromethyl group. -

Minor Isomer (3-CHF2): Formed when the primary amine (

) attacks the ketone.

Synthesis Workflow Diagram

Caption: Regioselective cyclization pathway. The nucleophilicity of the N-methyl group favors the formation of the 5-difluoromethyl isomer.

Spectroscopic Characterization

Tautomerism: The Critical Variable

In solution, this compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

-

DMSO-

: Predominantly the 3-hydroxy form (stabilized by H-bonding). -

CDCl

: Often a mixture or predominantly the oxo-dimer . -

Implication: The OH signal in

H NMR and the C3 signal in

Nuclear Magnetic Resonance (NMR) Data

Data standardized for DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 10.5 - 11.0 | br s | 1H | -OH | Exchangeable |

| 6.95 | t | 1H | -CHF | |

| 5.75 | s | 1H | C4-H | - |

| 3.68 | s | 3H | N-CH | - |

Expert Insight: The triplet at

6.95 is the diagnostic signal. Its large coupling constant (Hz) confirms the geminal H-F relationship. If the peak appears as a broad singlet or distorted triplet, check for proton exchange or poor shimming due to fluorine coupling effects.

C NMR (100 MHz, DMSO-

)

| Shift ( | Type | Assignment | Structural Note |

| 161.2 | C | C3 (C-OH) | Deshielded; typical of enol carbon. |

| 138.5 | t | C5 (C-CHF | Triplet splitting ( |

| 109.8 | t | -CHF | Triplet splitting ( |

| 91.4 | s | C4 | Shielded aromatic CH. |

| 35.8 | s | N-CH | Characteristic N-methyl. |

F NMR (376 MHz, DMSO-

)

-

-112.5 ppm : Doublet (

-

Note: The signal integrates to 2F. A second minor doublet may appear if the 3-difluoromethyl regioisomer is present as an impurity.

Mass Spectrometry (EI/ESI)

-

Molecular Ion (

): 148 m/z -

Base Peak: Often 148 or fragment losing F/OH depending on ionization.

-

Fragmentation Pathway:

-

148

-

148

-

97

-

148

Quality Control & Impurity Analysis

When sourcing or synthesizing this material, the primary impurity is the regioisomer (3-difluoromethyl-1-methyl-1H-pyrazol-5-ol).

Differentiation Strategy:

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Target (5-CHF

): Strong NOE correlation between N-Me protons ( -

Impurity (3-CHF

): Strong NOE correlation between N-Me and C4-H . Crucially, if the isomer is the 5-hydroxy-3-difluoromethyl, the N-Me is adjacent to the OH/Carbonyl, not the CF2H. -

Correction: In the impurity (1-methyl-3-difluoromethyl-5-ol), the N-Me is at position 1, OH is at 5. The CF2H is at 3.[1] The N-Me is spatially close to the OH (or carbonyl oxygen) and C4-H, but far from CF2H.

-

Definitive Test:

C NMR coupling. The C5 carbon in the target (attached to N1) will show coupling to Fluorine. In the impurity, C5 is attached to OH, and C3 (far from N1) is attached to Fluorine.

-

Handling & Stability

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Acidity: The C3-OH proton is weakly acidic (

). It can form salts with strong bases (NaH, K

References

-

Sigma-Aldrich. 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol Product Sheet. CAS 121303-75-1.

-

PubChem. 1-methyl-3-hydroxy-5-(difluoromethyl)pyrazole Compound Summary.

-

European Patent Office. Process for the preparation of 5-fluoro-1H-pyrazoles and intermediates. (Related synthesis methodology describing methylhydrazine regioselectivity).

-

Holzer, W., et al. Tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one. (Fundamental reference for pyrazol-3-ol tautomerism NMR shifts).

Sources

- 1. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]

- 2. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

1H NMR spectrum of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will dissect the anticipated spectral features, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, grounding our predictions in fundamental principles and comparative data from related heterocyclic systems. The guide also outlines a robust experimental protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.

Introduction: The Molecule and the Method

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry. The substituents—a methyl group at the N1 position, a hydroxyl group at C3, and a difluoromethyl group at C5—each impart distinct electronic and structural characteristics that are directly observable via ¹H NMR spectroscopy. NMR is an indispensable tool for confirming the identity and purity of such molecules.[1][2][3]

The analysis of this particular molecule presents several points of interest:

-

Tautomerism: Pyrazol-3-ols can exist in equilibrium with their keto tautomers (pyrazol-3-ones).[4] The predominant form in solution dictates the observed chemical environment.

-

Heteroaromaticity: The pyrazole ring system generates a distinct magnetic environment, influencing the chemical shifts of its protons.[5]

-

Fluorine Coupling: The presence of the difluoromethyl (CHF₂) group introduces complex spin-spin coupling between proton and fluorine nuclei (¹H-¹⁹F coupling), which is a key signature for structural confirmation.[6]

This guide will systematically deconstruct the expected ¹H NMR spectrum, providing a predictive framework for its interpretation.

Molecular Structure and Tautomeric Considerations

The nominal structure is 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol. Pyrazoles substituted with a hydroxyl group at the C3 or C5 position can undergo tautomerization. For this molecule, the primary equilibrium is between the hydroxyl form (A) and the keto form (B).

Caption: Tautomeric equilibrium of the title compound.

Studies on analogous N-substituted pyrazol-3-ols consistently show that the aromatic hydroxyl (OH) form is the predominant tautomer in solution, particularly in common NMR solvents like DMSO-d₆ and CDCl₃.[4][7] Therefore, this guide will focus on the interpretation of the spectrum arising from the 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol tautomer.

Predictive ¹H NMR Spectral Analysis

Based on the dominant tautomer, we anticipate four distinct signals in the ¹H NMR spectrum, corresponding to the four unique proton environments in the molecule.

Caption: Proton environments in 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol.

N-Methyl (N-CH₃) Protons

-

Expected Chemical Shift (δ): 3.6 – 3.9 ppm. The methyl group is attached to a nitrogen atom within a heteroaromatic ring. The electronegativity of the nitrogen and the overall aromatic character of the ring deshield these protons, shifting them downfield from typical alkyl protons.

-

Multiplicity: Singlet (s). There are no adjacent protons to couple with, so this group will appear as a single, sharp peak.

-

Integration: 3H. The integral of this signal will correspond to three protons.

Pyrazole Ring (C4-H) Proton

-

Expected Chemical Shift (δ): 5.8 – 6.2 ppm. Protons attached to pyrazole rings typically resonate in this region.[8][9] Its precise location is influenced by the electron-donating hydroxyl group at C3 and the electron-withdrawing difluoromethyl group at C5.

-

Multiplicity: Triplet (t) or a finely split multiplet. This proton is expected to exhibit a small long-range coupling to the proton of the CHF₂ group (⁴JHH) and a small coupling to the two fluorine atoms (⁴JHF). If the couplings are resolved, it may appear as a triplet of triplets, but often such small long-range couplings result in a slightly broadened singlet or a small triplet.

-

Integration: 1H.

Difluoromethyl (CHF₂) Proton

-

Expected Chemical Shift (δ): 6.5 – 7.5 ppm. This proton is significantly deshielded due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. Its signal is a hallmark of the difluoromethyl group.

-

Multiplicity: Triplet (t). This is the most characteristic feature of this group. The proton is coupled to two equivalent fluorine-19 nuclei. Following the n+1 rule for coupling to I=1/2 nuclei, the signal is split into a triplet (2nI+1 = 221/2 + 1 = 3).

-

Coupling Constant (²JHF): 50 – 56 Hz. The two-bond proton-fluorine coupling (²JHF) is typically large and is a definitive diagnostic tool for the CHF₂ moiety.[10][11]

-

Integration: 1H.

Hydroxyl (OH) Proton

-

Expected Chemical Shift (δ): 9.0 – 12.0 ppm (in DMSO-d₆) or 4.0 - 8.0 ppm (in CDCl₃). The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[4] In a non-polar solvent like CDCl₃, it may be broader and further upfield. In a hydrogen-bond accepting solvent like DMSO-d₆, it is typically sharp and shifted significantly downfield.

-

Multiplicity: Broad singlet (br s). The proton on the hydroxyl group rapidly exchanges with other acidic protons (like trace water in the solvent), which typically averages out any coupling and broadens the signal. This signal will disappear upon shaking the sample with a drop of D₂O, a common technique for identifying exchangeable protons.

-

Integration: 1H.

Data Summary and Predicted Spectrum Visualization

The predicted ¹H NMR parameters are summarized in the table below.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-CH₃ | 3.6 – 3.9 | Singlet (s) | N/A | 3H |

| C4-H | 5.8 – 6.2 | Triplet (t) | ⁴JHF ≈ 1-2 Hz | 1H |

| CHF₂ | 6.5 – 7.5 | Triplet (t) | ²JHF ≈ 50-56 Hz | 1H |

| OH | 9.0 – 12.0 (DMSO-d₆) | Broad Singlet (br s) | N/A | 1H |

The key coupling interactions that define the spectrum are illustrated below.

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling interactions.

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, interpretable spectrum.[1]

5.1. Sample Preparation

-

Weighing: Accurately weigh 5-15 mg of the solid 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol into a clean, dry vial.[12][13]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it effectively dissolves many polar heterocyclic compounds and shifts the exchangeable OH proton far downfield, preventing overlap with other signals. CDCl₃ is an alternative if the compound is sufficiently soluble.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12][13] Gently swirl or vortex to ensure the sample is completely dissolved. A homogeneous solution is essential for good spectral quality.[1]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

5.2. Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. This step is crucial for achieving sharp lineshapes.

-

Acquisition Parameters (Typical for ¹H):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans (adjust as needed based on sample concentration)

-

Spectral Width: 0-16 ppm

-

-

Processing: After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

Conclusion

The ¹H NMR spectrum of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol is predicted to be highly informative, with four distinct signals that directly correspond to its unique structural features. The key diagnostic signals are the N-methyl singlet, the pyrazole ring proton, the exchangeable hydroxyl proton, and most notably, the downfield triplet with a large coupling constant (~54 Hz) characteristic of the CHF₂ group. Careful sample preparation and standard acquisition protocols will yield a high-resolution spectrum that can be used to unequivocally confirm the structure and assess the purity of the compound.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Rogers, M. T. NMR Sample Preparation. Michigan State University. [Link]

-

Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Hörner, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2822. [Link]

-

ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

-

Provasi, P. F., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 745-749. [Link]

-

Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

-

Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 57. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

-

Wang, Y., et al. (2020). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Organic Letters, 22(15), 5853–5858. (Supporting Information provides spectral data for difluoromethylated pyrazoles). [Link]

-

Abraham, R. J., & Cooper, M. A. (2004). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(10), 865-873. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Torres, P. D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26. [Link]

-

Jasperse, C. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (¹H, ¹³C, ¹⁵N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1686. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

-

ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

University of Wisconsin-Madison. Coupling constants for ¹H and ¹³C NMR. [Link]

-

Wiley Science Solutions. 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-3-OL. SpectraBase. [Link]

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

-

PubChem, National Center for Biotechnology Information. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]

-

Matrix Fine Chemicals. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol as a fungicide intermediate

The following technical guide details the chemistry, synthesis, and application of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol , a critical fluorinated scaffold in agrochemical discovery.

Executive Summary

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (CAS: Variable based on tautomer) is a strategic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2] While the 3-(difluoromethyl) isomer is the pharmacophore found in commercial blockbusters like Fluxapyroxad and Bixafen, the 5-(difluoromethyl) isomer represents a distinct chemical space for next-generation resistance-breaking analogs and serves as a critical impurity reference standard in regulatory compliance.[1][2]

This guide focuses on the regioselective synthesis of the 5-isomer, overcoming the inherent thermodynamic competition with the 3-isomer, and details its downstream conversion into active fungicide scaffolds.[1][2]

Chemical Architecture & Tautomerism

The reactivity of this intermediate is defined by two factors: the electron-withdrawing difluoromethyl (

Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.[1][2] The

-

Form A (Enol): 1-methyl-5-(difluoromethyl)-1H-pyrazol-3-ol (Favored in polar protic solvents).[1][2]

-

Form B (Keto): 1-methyl-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (Favored in non-polar solvents and solid state).[1][2]

The Fluorine Effect

The

Synthesis & Regiocontrol Strategy

The synthesis involves the cyclocondensation of Ethyl 4,4-difluoroacetoacetate with Methylhydrazine .[1][2] The critical challenge is Regioselectivity .[1][2][3]

The Regioselectivity Bifurcation

The reaction produces two isomers based on which nitrogen of the hydrazine attacks the ketone versus the ester.[2]

-

Pathway A (Kinetic/Standard): The primary amine (

) of methylhydrazine attacks the most electrophilic center (the -

Pathway B (Thermodynamic/Modulated): Under specific solvent conditions (e.g., fluorinated alcohols) or Lewis acid catalysis, the selectivity can shift or equilibrate, but standard ethanolic conditions heavily favor the 5-isomer or a mixture.[1][2]

Note: The commercial production of Fluxapyroxad requires the 3-isomer , necessitating specialized conditions to invert this natural selectivity.[1][2] For this guide, we exploit the natural preference to isolate the 5-isomer .[1][2]

Reaction Mechanism Diagram[2]

Caption: Mechanistic pathway favoring the 5-(difluoromethyl) isomer via initial nucleophilic attack on the activated ketone.

Experimental Protocol: High-Purity Synthesis

Objective: Synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol on a 50g scale. Safety Warning: Methylhydrazine is highly toxic, carcinogenic, and volatile.[1][2] All operations must occur in a fume hood with appropriate PPE (double nitrile gloves, face shield).[1][2]

Reagents & Materials

| Reagent | Equiv. | Role |

| Ethyl 4,4-difluoroacetoacetate | 1.0 | Substrate |

| Methylhydrazine (40% aq. or pure) | 1.05 | Nucleophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| HCl (1N) | Reagent | Quenching/pH adj.[1][2] |

Step-by-Step Methodology

-

Preparation: Charge a 500mL 3-neck round-bottom flask with Ethyl 4,4-difluoroacetoacetate (50.0 g, 0.30 mol) and Ethanol (200 mL) . Cool the solution to 0°C using an ice/brine bath.

-

Addition: Add Methylhydrazine (14.5 g, 0.315 mol) dropwise via an addition funnel over 45 minutes. Critical: Maintain internal temperature <5°C to control the exotherm and maximize kinetic regioselectivity (favoring the 5-isomer).

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) over 1 hour. Then, heat to reflux (78°C) for 4 hours to drive the cyclization and dehydration.[1][2]

-

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] Look for the disappearance of the ester and the formation of the pyrazolone peak (M+H ≈ 149).[2]

-

Workup:

-

Purification (Isomer Separation):

-

Recrystallization: Dissolve the crude solid in hot Isopropyl Alcohol (IPA) or Toluene .[1][2]

-

Cool slowly to 4°C. The 5-(difluoromethyl) isomer typically crystallizes first due to different packing properties compared to the 3-isomer.[1][2]

-

Alternative: If high purity (>99%) is required for analytical standards, perform flash column chromatography (SiO2, 0-10% MeOH in DCM).[1][2]

-

Downstream Applications: The Fungicide Workflow

Once isolated, the 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol is rarely the end product.[1][2] It is converted into the carboxylic acid scaffold to be coupled with aniline derivatives (forming the carboxamide fungicide).[1][2]

Functionalization Pathway[1]

-

Halogenation (C4): Bromination using NBS (N-bromosuccinimide) in DMF to install a handle at the 4-position.[1][2]

-

Carbonylation: Palladium-catalyzed carbonylation (CO, Pd(OAc)2) or Lithiation/CO2 quench to convert the C4-Br to C4-COOH .[1][2]

-

Amidation: Coupling with functionalized anilines to generate the final SDHI active ingredient.[1][2]

Workflow Diagram

Caption: Conversion of the pyrazol-3-ol core into a bioactive SDHI carboxamide fungicide.

Quality Control & Analytical Verification

To ensure the identity of the 5-difluoromethyl isomer (vs. the 3-difluoromethyl isomer), 19F NMR is the most diagnostic tool.[1][2]

| Analytical Method | Expected Result (5-Isomer) | Distinction from 3-Isomer |

| 1H NMR (DMSO-d6) | Singlet (CH3) at ~3.6-3.8 ppm; Triplet (CF2H) at ~7.0 ppm ( | The N-Me peak shifts slightly upfield in the 5-isomer due to proximity to the electron-withdrawing |

| 19F NMR | Doublet at ~ -110 to -115 ppm.[1][2] | The chemical shift is sensitive to the ortho-substituent (N-Me vs N-Lone Pair).[1][2] |

| NOESY (Critical) | Strong NOE between N-Me protons and the C4-H proton. No NOE between N-Me and | The 3-isomer shows NOE between N-Me and the |

References

-

Regioselectivity in Pyrazole Synthesis

-

Commercial SDHI Chemistry

-

Synthesis of Fluorinated Pyrazoles

-

Analytical Characterization

Sources

- 1. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [webbook.nist.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]

- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 5. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 23192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Regioselective Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol: An Application Note and Detailed Protocol

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemical research, owing to the unique physicochemical properties imparted by fluorine atoms.[1][2] The introduction of a difluoromethyl (CHF₂) group, in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by acting as a bioisostere for a hydroxyl or thiol group. The target molecule of this guide, 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol, is a valuable building block for the synthesis of a wide range of biologically active compounds. Its regioselective synthesis is of paramount importance to ensure the desired isomeric product is obtained, as different regioisomers can exhibit vastly different biological activities.

This application note provides a comprehensive guide to the regioselective synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol. It delves into the mechanistic principles governing the regioselectivity of the key cyclocondensation reaction and offers a detailed, step-by-step protocol for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Strategic Approach to Regioselectivity

The cornerstone of this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] In our case, the reactants are ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine. A critical challenge in this reaction is controlling the regioselectivity, as the unsymmetrical methylhydrazine can attack either of the two carbonyl groups of the β-ketoester, potentially leading to two different regioisomeric pyrazoles.

The regiochemical outcome is primarily dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in methylhydrazine under the chosen reaction conditions. The ketone carbonyl in ethyl 4,4-difluoro-3-oxobutanoate is generally more electrophilic than the ester carbonyl. In methylhydrazine, the unsubstituted nitrogen (NH₂) is more nucleophilic than the substituted nitrogen (NH-CH₃) due to steric hindrance and the electron-donating effect of the methyl group.

To favor the formation of the desired 5-(difluoromethyl) regioisomer, the reaction is typically carried out under conditions that promote the initial attack of the more nucleophilic NH₂ group of methylhydrazine at the more electrophilic keto carbonyl of the β-ketoester. Subsequent intramolecular cyclization and dehydration then lead to the formation of the thermodynamically more stable 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the regioselective synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol.

Caption: Key steps in the synthesis of the target pyrazole.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of the necessary starting material and the final product.

Part 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This protocol is adapted from established procedures for the Claisen condensation to produce β-ketoesters.

Materials and Equipment:

| Reagent/Equipment | Details |

| Ethyl difluoroacetate | 98% purity |

| Ethyl acetate | Anhydrous |

| Sodium ethoxide | 95% purity |

| Sulfuric acid | 98% |

| Round-bottom flask | Appropriate size with reflux condenser |

| Magnetic stirrer | With heating mantle |

| Dropping funnel | |

| Ice bath | |

| Standard glassware | For workup and purification |

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetate (2.5 equivalents).

-

Base Addition: At room temperature (20-25 °C), add sodium ethoxide (1.1 equivalents) to the ethyl acetate with stirring.

-

Cooling: Cool the resulting suspension to 0-5 °C using an ice bath.

-

Addition of Ethyl Difluoroacetate: Add ethyl difluoroacetate (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for 2-3 hours.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of sulfuric acid (1.1 equivalents) in water to neutralize the reaction mixture.

-

Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude ethyl 4,4-difluoro-3-oxobutanoate can be purified by vacuum distillation.

Part 2: Regioselective Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

This protocol is based on the established Knorr pyrazole synthesis, optimized for regioselectivity.

Materials and Equipment:

| Reagent/Equipment | Details |

| Ethyl 4,4-difluoro-3-oxobutanoate | As synthesized in Part 1 |

| Methylhydrazine | 98% purity or 40% aq. solution |

| Ethanol or Methanol | Anhydrous |

| Acetic Acid (optional) | Glacial |

| Round-bottom flask | Appropriate size with reflux condenser |

| Magnetic stirrer | With heating mantle |

| Standard glassware | For workup and purification |

| Rotary evaporator | |

| Column chromatography setup | Silica gel |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) in ethanol or methanol (5-10 mL per gram of ketoester).

-

Addition of Methylhydrazine: Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be employed.

-

Drying: Dry the purified product under vacuum to obtain 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol as a solid.

Characterization Data

The structural identity and purity of the synthesized 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.6 ppm), the pyrazole ring proton (singlet, ~5.8 ppm), the difluoromethyl proton (triplet, J ≈ 54 Hz, ~6.6 ppm), and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Signals for the N-methyl carbon, the pyrazole ring carbons, and the difluoromethyl carbon (triplet, J ≈ 235 Hz). |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₅H₆F₂N₂O (m/z = 148.04). |

| Melting Point | A sharp melting point should be observed for the pure compound. |

Troubleshooting and Mechanistic Insights

Challenge: Formation of the undesired 3-(difluoromethyl) regioisomer.

Solution and Explanation:

-

Reaction Temperature: Lowering the initial reaction temperature during the addition of methylhydrazine can enhance the selectivity of the more nucleophilic NH₂ group's attack on the more electrophilic keto carbonyl, thus favoring the desired 5-(difluoromethyl) isomer.

-

Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the β-ketoester and the nucleophilicity of the hydrazine, thereby affecting the regioselectivity. Protic solvents like ethanol or methanol are generally effective.

-

pH Control: In some cases, the addition of a catalytic amount of acid (e.g., acetic acid) can influence the rate of hydrazone formation and cyclization, potentially improving the regioselectivity. However, strongly acidic conditions should be avoided as they can lead to side reactions.

The formation of the 5-substituted pyrazole is generally favored due to the initial attack of the more nucleophilic terminal nitrogen of methylhydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrazol-3-ol ring.

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final, characterized product.

Caption: A summary of the experimental workflow.

Conclusion

This application note provides a robust and reliable protocol for the regioselective synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol. By carefully controlling the reaction conditions, particularly during the initial addition of methylhydrazine, the desired regioisomer can be obtained in good yield and high purity. The detailed experimental procedures and characterization guidelines presented herein will be a valuable resource for researchers engaged in the synthesis of fluorinated heterocyclic compounds for applications in drug discovery and materials science.

References

-

Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]

-

Hagmann, W. K. The Many Roles of Fluorine in Medicinal Chemistry. J. Med. Chem.2008 , 51 (15), 4359–4369. [Link]

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2597–2599. [Link]

-

Faria, J. V.; Vegi, P. F.; Miguita, A. G. C.; dos Santos, M. S.; Boechat, N.; de Souza, A. M. T. Knorr Pyrazole Synthesis: A Review. J. Braz. Chem. Soc.2017 , 28 (10), 1809-1840. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

Application Note: Strategic Incorporation of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol in Click Chemistry

Executive Summary

This guide details the methodology for utilizing 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (CAS: Analogous to 122431-37-2) as a core scaffold in Click Chemistry campaigns. While this specific pyrazole lacks an inherent azide or alkyne handle, its 3-hydroxyl group serves as a versatile "anchor point" for functionalization.

We present two distinct workflows:

-

Classical CuAAC: Conversion to a propargyl ether for Copper-Catalyzed Azide-Alkyne Cycloaddition.

-

SuFEx (Sulfur-Fluoride Exchange): Conversion to a fluorosulfate for next-generation click ligation.

Why this Scaffold? The difluoromethyl (CF₂H) group is a privileged bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen bond donor. Incorporating this moiety via click chemistry allows for the modulation of pKa and metabolic stability (blocking C-H oxidation sites) in fragment-based drug discovery (FBDD).

Chemical Context & Mechanism[1][2][3][4][5]

The substrate, 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol , exists in tautomeric equilibrium between the enol (aromatic) and keto (pyrazolone) forms.

-

Challenge: Direct alkylation can yield mixtures of O-alkyl (aromatic ether) and N-alkyl (pyrazolone) or C-alkyl products.

-

Solution: The use of Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) at reflux is the field-proven method to favor O-alkylation, restoring the aromaticity of the pyrazole ring and yielding the stable propargyl ether required for CuAAC.

Pathway Diagram (Graphviz)

Figure 1: Divergent synthetic pathways for activating the pyrazole scaffold. The solid path represents the primary CuAAC workflow described below.

Experimental Protocols

Protocol A: Synthesis of the "Click-Ready" Alkyne

Objective: Regioselective O-alkylation to generate 5-(difluoromethyl)-1-methyl-3-(prop-2-yn-1-yloxy)-1H-pyrazole.

Materials:

-

Substrate: 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (1.0 eq)

-

Reagent: Propargyl bromide (80% in toluene, 1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: Acetonitrile (MeCN), HPLC grade

-

Workup: Ethyl acetate, Brine, Sodium sulfate.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (e.g., 500 mg) in MeCN (10 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation of the enolic hydroxyl.

-

Addition: Add Propargyl bromide (1.2 eq) dropwise via syringe. Caution: Propargyl bromide is a lachrymator.

-

Reaction: Fit the flask with a reflux condenser and heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (polar) should disappear, replaced by a less polar spot (ether).

-

Workup:

-

Cool to RT and filter off the solid K₂CO₃/KBr salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with water (1x) and brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Expected Yield: 75–85%.

-

Validation: ¹H NMR should show a doublet (~4.8 ppm, O-CH₂) and a triplet (~2.5 ppm, alkyne CH).

-

Protocol B: The Click Reaction (CuAAC)

Objective: Ligation of the pyrazole-alkyne to an azide-tagged biological target or fragment library.

Materials:

-

Alkyne: Product from Protocol A (1.0 eq)

-

Azide: Benzyl azide (Model) or R-N₃ (1.0–1.2 eq)

-

Catalyst: CuSO₄·5H₂O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand (Optional but recommended): THPTA or TBTA (5 mol%)

-

Solvent: t-BuOH:H₂O (1:1) or DMSO:H₂O (for biological assays).

Step-by-Step Procedure:

-

Preparation: Dissolve the Alkyne and Azide in the solvent mixture (0.1 M concentration).

-

Catalyst Mix: In a separate vial, premix CuSO₄ and THPTA ligand in water. Add this complex to the reaction vial.

-

Initiation: Add Sodium Ascorbate (freshly prepared aqueous solution) to start the reaction.

-

Incubation: Stir at RT for 2–12 hours.

-

Visual Check: The reaction usually remains clear or turns slightly yellow. A green precipitate indicates oxidation of Copper (reaction stalled); add more ascorbate if this occurs.

-

-

Isolation:

-

For Synthesis: Dilute with water, extract with DCM, and purify via crystallization or chromatography.

-

For Screening: The crude mixture can often be used directly in biological assays if copper is scavenged.

-

Data & Validation Parameters

The following table summarizes expected analytical data for the intermediate and final product, derived from analogous fluorinated pyrazole literature.

| Compound Stage | Key ¹H NMR Signal (CDCl₃) | Key ¹³C NMR Signal | HRMS (ESI+) Pattern |

| Substrate (3-OH) | δ 9.8-11.0 (br s, OH), δ 6.5 (t, CHF₂) | C-OH (~158 ppm), C-F coupling | [M+H]⁺ |

| Intermediate (O-Propargyl) | δ 4.80 (d, O-CH₂), δ 2.51 (t, C≡CH) | Alkyne carbons (~78, 76 ppm) | [M+H]⁺ |

| Click Product (Triazole) | δ 8.0-8.5 (s, Triazole-H), δ 5.2 (s, O-CH₂-Triazole) | Triazole CH (~120-125 ppm) | [M+H]⁺ (Mass = Alkyne + Azide) |

Regioselectivity Check: To confirm O-alkylation (desired) vs N-alkylation (undesired):

-

O-Isomer: The pyrazole C4-H proton signal usually appears upfield (~5.8–6.0 ppm) compared to the N-alkylated isomer.

-

NOESY NMR: Strong NOE correlation between the N-Methyl group and the C5-Difluoromethyl group (or C4-H) confirms the N1-Methyl regiochemistry is intact.

Advanced Application: SuFEx (Sulfur-Fluoride Exchange)[3]

For researchers requiring covalent protein labeling or late-stage functionalization, the 3-hydroxyl group can be converted into a Fluorosulfate .

Protocol Summary:

-

Dissolve Substrate in DCM with DIPEA (2.0 eq).

-

Introduce Sulfuryl Fluoride (SO₂F₂) gas (balloon) or use a solid surrogate like AISF (4-Acetylamino-phenyl-imidosulfuryl difluoride).

-

Stir at RT for 2-4 hours.

-

Result: 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl sulfosulfate.

-

Utility: This motif reacts exclusively with Tyrosine residues (in proteins) or amines under specific activation, serving as a "latent" click handle.

Safety & Hazards

-

Propargyl Bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.

-

Azides: Organic azides with low C/N ratios (<3:1) are potentially explosive. The model benzyl azide is stable, but always use a safety shield.

-

Copper Waste: Dispose of copper residues separately from general organic waste to prevent environmental contamination.

References

-

Synthesis of Fluorinated Pyrazole Building Blocks

- Ugrak, B. et al. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks." Arkivoc, 2025, Part v, 1-12.

- Relevance: Describes the synthesis and stability of the 5-difluoromethyl-1-methyl-pyrazole core.

-

Regioselective Alkylation of Pyrazolones

- Diez-Barra, E. et al. "Selective Allylation and Propargylation of Azoles by Phase Transfer Catalysis." Heterocycles, Vol 38, No. 6, 1367-1374.

- Relevance: Establishes K₂CO₃/MeCN as the standard for O-alkyl

-

Click Chemistry (CuAAC)

- Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angew. Chem. Int. Ed. 2002, 41, 2596.

- Relevance: The foundational text for the CuAAC conditions cited in Protocol B.

-

SuFEx Chemistry on Pyrazoles

-

Barrow, A. S., et al.[1] "The Growing Applications of SuFEx Click Chemistry." Chem. Soc. Rev., 2019, 48, 4731-4758.

- Relevance: Validates the conversion of heteroaryl phenols (like pyrazol-3-ol)

-

Sources

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol as a building block for SDHI fungicides

Application Note: Strategic Utilization of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol in Next-Generation SDHI Design

Executive Summary

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (CAS: 121303-75-1) represents a critical, yet underutilized, scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the industry standard—typified by Fluxapyroxad and Bixafen—relies heavily on the 3-(difluoromethyl) isomer, the 5-(difluoromethyl) congener offers a distinct steric and electronic profile essential for overcoming emerging resistance mutations (e.g., sdhC-H153R, sdhC-N87S).

This guide provides a rigorous technical roadmap for researchers to leverage this building block. Unlike the standard 4-carboxylic acid precursors, the 3-ol functionality of this scaffold allows for unique divergent synthesis pathways, including

Chemical Profile & Handling

-

IUPAC Name: 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

-

CAS Number: 121303-75-1

-

Molecular Formula:

-

Molecular Weight: 148.11 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, MeOH, and EtOAc; sparingly soluble in water.

-

Stability: Stable under standard conditions; however, the C3-hydroxyl group is susceptible to oxidation and

- vs.

Storage Protocol: Store at 2–8°C under inert atmosphere (

Strategic Application: The "Isomer Switch" in SDHI Design

The primary value of this building block lies in its ability to probe the SDH binding pocket (Complex II) differently than standard commercial fungicides.

-

Standard Mode (3-DFM): The

group at C3 fits into the hydrophobic sub-pocket, while the amide at C4 H-bonds with Tyrosine/Tryptophan residues. -

Novel Mode (5-DFM): By switching the

to C5, the vector of the substituent changes relative to the N-methyl group. This can:-

Bypass Steric Clashes: Accommodate mutations in the binding pocket that obstruct the standard 3-DFM group.

-

Alter Lipophilicity (LogP): The 3-OH group allows for the introduction of diverse ether linkages, modifying systemic transport in the plant.

-

Experimental Protocols

Protocol A: Regioselective Synthesis & Purification

Objective: To isolate the 5-(difluoromethyl) isomer from the reaction mixture, as the condensation of ethyl 4,4-difluoroacetoacetate with methylhydrazine favors the 3-(difluoromethyl) isomer.

Reagents:

-

Ethyl 4,4-difluoroacetoacetate (1.0 eq)

-

Methylhydrazine (1.05 eq)

-

Ethanol (Solvent)[1]

-

HCl (conc.) for cyclization[2]

Step-by-Step:

-

Cooling: Charge Ethanol into a reactor and cool to -10°C. Add Ethyl 4,4-difluoroacetoacetate.

-

Addition: Add Methylhydrazine dropwise over 2 hours, maintaining temperature < 0°C. Note: Low temperature favors kinetic control, influencing the isomer ratio.

-

Cyclization: Allow to warm to RT, then reflux for 4 hours.

-

Isomer Separation (Critical):

-

The reaction yields a mixture of 3-DFM (Major) and 5-DFM (Minor).

-

Crystallization: The 3-DFM isomer is typically less soluble in cold ether/hexanes. Filter off the precipitate (mostly 3-DFM).

-

Filtrate Processing: Concentrate the filtrate containing the enriched 5-DFM isomer.

-

Flash Chromatography: Purify using a Gradient of Hexane:EtOAc (80:20

50:50). The 5-DFM isomer typically elutes after the 3-DFM isomer on silica due to higher polarity of the accessible OH/NH tautomer.

-

Protocol B: Conversion to the SDHI Core (4-Carboxamide)

Objective: To convert the 3-ol building block into the active 4-carboxamide SDHI scaffold.

Workflow:

-

Protection (

-Alkylation): -

Halogenation: Introduction of Bromine at C4.

-

Carbonylation: Pd-catalyzed aminocarbonylation.

Detailed Steps:

1.

-

Dissolve 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol (10 mmol) in DMF.

-

Add

(1.5 eq) and stir for 30 min. -

Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 4h.

-

Validation: TLC (Hex:EtOAc 1:1) should show disappearance of the starting material (

) and appearance of the

2. C4-Bromination:

-

Dissolve the protected pyrazole in MeCN.

-

Add NBS (N-Bromosuccinimide, 1.05 eq) portion-wise at RT.

-

Stir for 2 hours.

-

Mechanism:[3][4][5] Electrophilic aromatic substitution at the electron-rich C4 position.

-

Output:4-Bromo-5-(difluoromethyl)-1-methyl-3-methoxy-1H-pyrazole .

3. Aminocarbonylation (The SDHI Linkage):

-

Vessel: High-pressure autoclave.

-

Reagents: 4-Bromo intermediate (1 eq), Aniline derivative (e.g., 3',4'-dichloroaniline, 1.2 eq),

(5 mol%), Xantphos (10 mol%), -

Solvent: Toluene/Dioxane.

-

Conditions: CO gas (10 bar), 100°C, 12 hours.

-

Result: Formation of the amide bond, linking the pyrazole "head" to the aniline "tail".

Data Visualization

Figure 1: Synthesis & Functionalization Pathway

This diagram illustrates the divergent synthesis from the building block to the active SDHI.

Caption: Workflow for isolating the 5-DFM isomer and converting it into a bioactive carboxamide fungicide.

Figure 2: Pharmacophore Binding Mode (Hypothetical)

Comparison of the standard 3-DFM vs. the 5-DFM binding topology.

Caption: The 5-DFM scaffold alters the spatial arrangement of the fluorinated group, potentially bypassing resistance mutations that affect the standard C3-binding pocket.

Quantitative Data Summary

| Property | 3-DFM Isomer (Standard) | 5-DFM Isomer (Target) | Impact on SDHI Design |

| C3 (Adjacent to N1) | C5 (Adjacent to N1) | Alters shape/volume of the "head" group. | |

| C3 Substituent | H (usually) | OH / OR | Provides a new handle for lipophilicity tuning ( |

| Synthesis Yield | Major (~80-90%) | Minor (~10-20%) | Requires efficient purification protocols. |

| Metabolic Stability | High | High | Both |

| Resistance Potential | Susceptible to H153R | Potential for Cross-Resistance Breaking | Alternative binding pose may evade specific point mutations. |

References

-

Walter, H., et al. (2015). "Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects." Chimia, 69(7), 425–434. Retrieved from [Link]

-

PubChem. (2025). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Isomer Comparison). Retrieved from [Link]

-

Breen, J. R., et al. (2015).[6] "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 26, 51–54.[6] Retrieved from [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates - Google Patents [patents.google.com]

- 3. WO2014079774A1 - Pesticidal mixtures - Google Patents [patents.google.com]

- 4. CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole - Google Patents [patents.google.com]

- 5. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 6. thieme-connect.de [thieme-connect.de]

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

Introduction: The Significance of the Difluoromethyl-Pyrazolol Scaffold in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a pivotal strategy in drug design. The unique electronic properties of the CHF₂ group—acting as a lipophilic hydrogen bond donor and a metabolic blocker—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

This guide focuses on 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol, a versatile building block that combines the advantageous features of the pyrazole core with the benefits of difluoromethyl substitution. The hydroxyl group at the 3-position introduces a critical point of tautomerism and a handle for further functionalization, making this molecule a highly valuable, albeit complex, substrate for cross-coupling reactions. These reactions are paramount for forging new carbon-carbon and carbon-nitrogen bonds, enabling the exploration of vast chemical space in the quest for novel therapeutics.[1]

This document provides a comprehensive overview of key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to the 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol core. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Structural and Reactivity Considerations: The Tautomerism of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol

A crucial aspect governing the reactivity of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol is its existence in a tautomeric equilibrium with its pyrazolone form, 5-(difluoromethyl)-1-methyl-1H-pyrazol-3(2H)-one. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[3]

Caption: Tautomeric equilibrium of the pyrazolol scaffold.

In nonpolar solvents, the hydroxyl form may be favored, potentially forming dimers through hydrogen bonding.[3] In contrast, polar solvents can stabilize the more polar pyrazolone tautomer. This dynamic behavior is critical when planning synthetic transformations, as the reactivity of the C4 position and the 3-position (hydroxyl vs. keto) will differ between the two forms. For cross-coupling reactions, which are typically performed on a C4-halogenated or a 3-O-triflated derivative, the preparation of these precursors must account for this tautomerism.

Part I: Preparation of Key Intermediates for Cross-Coupling

Successful cross-coupling reactions hinge on the availability of suitably functionalized starting materials. For the pyrazole core, this typically involves the introduction of a halide (iodo or bromo) at the C4 position or the conversion of the C3-hydroxyl group into a triflate.

Protocol 1: Regioselective C4-Iodination

The C4 position of the pyrazole ring is the most common site for functionalization via cross-coupling. The introduction of an iodine atom is often preferred due to the higher reactivity of the resulting C-I bond in palladium-catalyzed cycles.[1] While direct iodination of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol is not explicitly reported, a highly effective method for analogous electron-deficient pyrazoles involves the use of N-iodosuccinimide (NIS) in an acidic medium or iodine with an oxidizing agent like ceric ammonium nitrate (CAN).[4][5] The electron-withdrawing nature of the difluoromethyl group is expected to acidify the C4-H bond, facilitating electrophilic substitution.

Experimental Protocol: C4-Iodination using Iodine and CAN

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol (1.0 mmol, 1.0 eq.).

-

Reagents: Add acetonitrile (MeCN, 6 mL), followed by ceric ammonium nitrate (CAN) (1.1 eq.) and elemental iodine (I₂) (1.3 eq.).[4]

-

Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-iodo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol.

Protocol 2: O-Triflation of the 3-Hydroxyl Group

An alternative strategy for cross-coupling involves converting the C3-hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) leaving group. This opens up the C3 position for coupling reactions. This is particularly useful when C4-functionalization is undesirable or when seeking to synthesize 3,4-disubstituted pyrazoles.

Experimental Protocol: O-Triflation

-

Setup: In a flame-dried, N₂-purged flask, dissolve 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base: Add a non-nucleophilic base such as triethylamine (Et₃N) or 2,6-lutidine (1.5 eq.).

-

Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude triflate is often used directly in the subsequent coupling step but can be purified by flash chromatography if necessary.

Part II: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide or triflate.[5] For our system, this allows for the introduction of a variety of aryl and heteroaryl groups at the C4 position. The reaction can often be performed on unprotected N-H heterocycles, suggesting that the 3-hydroxyl group of our pyrazole may not require protection, though this should be evaluated on a case-by-case basis.[1]

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 4-Iodo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyrazoles.[5]

Materials and Reagents:

| Reagent | Role | Typical Loading |

| 4-Iodo-pyrazol | Substrate | 1.0 eq. |

| Arylboronic Acid or Ester | Coupling Partner | 1.2 - 1.5 eq. |

| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 2 - 5 mol% |

| K₂CO₃, Cs₂CO₃, or K₃PO₄ | Base | 2.0 - 3.0 eq. |

| 1,4-Dioxane/H₂O or DMF/H₂O | Solvent System | - |

Experimental Procedure:

-

Setup: In a microwave vial or Schlenk tube, combine the 4-iodo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-12 hours). Monitor by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 4-aryl-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol product.

Part III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically between an aryl halide and an amine.[6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole core, a crucial transformation for generating libraries of compounds for biological screening.

Key Considerations for Buchwald-Hartwig Amination on Pyrazoles:

-

Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, or DavePhos are often required to promote the reductive elimination step and prevent β-hydride elimination, especially with challenging substrates.[6]

-

Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOtBu or KOtBu) are commonly used.[7]

-

Substrate Compatibility: While the reaction is generally tolerant of many functional groups, the acidic proton of the 3-hydroxyl group could potentially interfere with the strong base. An extra equivalent of base may be required, or protection of the hydroxyl group might be necessary for certain sensitive amine coupling partners.

Protocol 4: Buchwald-Hartwig Amination of 4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol

4-Bromo-pyrazoles are often used for Buchwald-Hartwig amination as they are more stable and cost-effective than their iodo-counterparts, while still demonstrating good reactivity.[6]

Materials and Reagents:

| Reagent | Role | Typical Loading |

| 4-Bromo-pyrazol | Substrate | 1.0 eq. |

| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.5 eq. |

| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precatalyst | 1 - 2 mol% |

| XPhos, SPhos, or RuPhos | Ligand | 2 - 4 mol% |

| NaOtBu or LHMDS | Base | 1.5 - 2.5 eq. |

| Toluene or 1,4-Dioxane | Solvent | - |

Experimental Procedure:

-

Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

-

Addition of Reactants: Add the 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol (1.0 mmol, 1.0 eq.) and the amine (1.2 eq.).

-

Solvent: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

-

Purification: Filter the mixture through a pad of Celite®, wash the pad with ethyl acetate, and concentrate the filtrate. Purify the crude product by column chromatography.

Part IV: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is invaluable for creating linear structural extensions and for accessing precursors for further transformations like cycloadditions.[8] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Caption: Simplified mechanism of the Sonogashira coupling.

Protocol 5: Sonogashira Coupling of 4-Iodo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol

This protocol uses standard Sonogashira conditions, which can be sensitive to oxygen, thus requiring an inert atmosphere.

Materials and Reagents:

| Reagent | Role | Typical Loading |

| 4-Iodo-pyrazol | Substrate | 1.0 eq. |

| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 eq. |

| PdCl₂(PPh₃)₂ | Palladium Catalyst | 2 - 5 mol% |

| CuI | Copper Co-catalyst | 5 - 10 mol% |

| Et₃N or Diisopropylamine (DIPA) | Base and Solvent | Large excess |

| DMF or THF | Co-solvent (optional) | - |

Experimental Procedure:

-

Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the 4-iodo-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

-

Reagents: Add anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the terminal alkyne (1.2 eq.) and the amine base (e.g., Et₃N, 3.0 eq.).

-

Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or LC-MS. The formation of an ammonium salt precipitate is often observed.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter to remove the salt.

-

Extraction: Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the 4-alkynyl-5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol.

Conclusion and Future Perspectives

The cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a powerful toolkit for the derivatization of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol. By leveraging these methods, medicinal chemists can efficiently synthesize diverse libraries of novel compounds built around this promising scaffold. The key to success lies in the careful preparation of the halogenated or triflated precursors and the judicious selection of catalysts, ligands, and reaction conditions tailored to the specific coupling partners. While the protocols provided are based on robust literature precedents, optimization will likely be necessary for each unique substrate combination. The continued development of more active and versatile catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block in the ongoing search for next-generation therapeutics.

References

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem Technical Notes.

- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.